molecular formula C12H15ClN2O2 B7896988 4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid

4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid

Cat. No.: B7896988
M. Wt: 254.71 g/mol
InChI Key: QBXSWYZJKWABRT-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. Its molecular formula is C11H12ClN2O2C_{11}H_{12}ClN_2O_2. The presence of the carboxylic acid enhances solubility, which is crucial for biological assays.

PropertyValue
Molecular FormulaC11H12ClN2O2C_{11}H_{12}ClN_2O_2
Molecular Weight240.68 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with various receptors and enzymes, particularly those related to neurological functions. The piperazine moiety facilitates binding to neurotransmitter receptors, while the carboxylic acid group may participate in hydrogen bonding, enhancing receptor affinity and selectivity.

Biological Activities

  • Antitumor Activity
    • Preliminary studies indicate that derivatives of this compound can inhibit Class I PI3-kinase enzymes, which are critical in cancer cell proliferation. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including liver (HUH7, HepG2), breast (MCF7), and colon (HCT-116) cancer cells .
  • Neuropharmacological Effects
    • Research has shown that compounds similar to this compound exhibit potential as multitarget-directed ligands (MTDLs) for treating Alzheimer's disease. Inhibitory effects against acetylcholinesterase (AChE) were noted, with Ki values indicating competitive inhibition . The compound demonstrated selectivity for AChE over butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative conditions.
  • Enzyme Inhibition
    • Studies have reported that this compound exhibits inhibitory activity against key enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit kinases related to cancer progression, further supporting its potential as an anticancer agent .

Case Study 1: Antitumor Efficacy

A series of derivatives based on this compound were synthesized and tested for their cytotoxicity against various cancer cell lines. Results indicated that compounds demonstrated significant growth inhibition across multiple cancer types.

CompoundCell LineIC50 (µM)
Compound AHUH710.5
Compound BMCF78.3
Compound CHCT-11615.0

Case Study 2: Neuropharmacological Activity

In a study evaluating the inhibitory effects on cholinesterases, the compound exhibited a Ki value of 10.18±1.00μM10.18\pm 1.00\,\mu M for AChE, indicating good selectivity compared to standard drugs like donepezil .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Pharmaceutical Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its piperazine core is particularly useful for developing drugs targeting central nervous system disorders, including anxiety and depression. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, which are crucial for treating these conditions .

1.2. Enzyme Modulation

4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid has been identified as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound may enhance the effects of endocannabinoids, providing therapeutic benefits for anxiety and pain management .

Biological Studies

2.1. Receptor Binding Studies

The compound has been utilized in biological studies to assess its binding affinity to various receptors, particularly those involved in neurotransmission. Its structural features allow it to interact effectively with serotonin and dopamine receptors, which are critical targets for psychiatric medications .

2.2. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including liver cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology .

3.1. Liver Cancer Research

A notable study investigated the effects of this compound on liver cancer cells (HepG2). The results showed a significant reduction in cell viability and increased apoptosis markers following treatment with the compound, indicating its potential use in hepatocellular carcinoma therapy .

3.2. Comparative Analyses

Comparative studies with other piperazine derivatives revealed that those containing the 4-chlorobenzyl moiety exhibited enhanced biological activity due to improved lipophilicity and membrane permeability. This characteristic may facilitate better drug delivery and efficacy in clinical settings .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-3-1-9(2-4-10)7-15-6-5-14-11(8-15)12(16)17/h1-4,11,14H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSWYZJKWABRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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